

# Technical Guide: Spectroscopic Characterization of 4-(Bromomethyl)pyrimidine

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## Compound of Interest

Compound Name: 4-(Bromomethyl)pyrimidine

CAS No.: 54198-78-6

Cat. No.: B047420

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## Abstract

This technical guide provides a comprehensive spectroscopic analysis of **4-(bromomethyl)pyrimidine** (CAS: 17175-17-6), a critical heterocyclic building block in medicinal chemistry. Due to its high reactivity as an electrophile, this compound is frequently synthesized in situ or used immediately after isolation. This document details the specific NMR, IR, and MS signatures required to validate its identity and purity, distinguishing it from its precursor (4-methylpyrimidine) and potential hydrolysis byproducts.

## Compound Profile & Handling

Chemical Structure:

- IUPAC Name: **4-(Bromomethyl)pyrimidine**
- Molecular Formula: C

H

BrN

- Molecular Weight: 173.01 g/mol
- CAS Number: 17175-17-6[1]

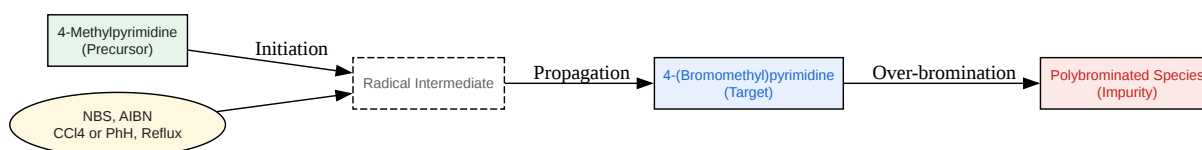
#### Safety & Stability Warning (Critical):

- Lacrimator: Like many benzylic-type halides, this compound is a potent lacrimator and skin irritant. Handle only in a functioning fume hood.
- Instability: The free base is thermally unstable and prone to self-alkylation (polymerization) or hydrolysis to 4-(hydroxymethyl)pyrimidine upon exposure to moisture. It is often stored as a hydrobromide salt or generated fresh for immediate use.

## Synthesis & Reaction Monitoring

The standard synthesis involves the radical bromination of 4-methylpyrimidine using N-bromosuccinimide (NBS).

### Synthesis Workflow (DOT Diagram)



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Figure 1: Radical bromination pathway for the synthesis of **4-(bromomethyl)pyrimidine**.

## Spectroscopic Data Analysis[2][3][4] Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for confirming the conversion of the methyl group (

~2.6) to the bromomethyl group (

~4.5).

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

Position	Shift ( , ppm)	Multiplicity	Integration	Coupling ( , Hz)	Assignment Logic
H-2	9.15 – 9.25	Singlet (s)	1H	-	Most deshielded due to flanking by two nitrogen atoms.
H-6	8.70 – 8.80	Doublet (d)	1H		Deshielded by one adjacent nitrogen; couples with H-5.
H-5	7.35 – 7.45	Doublet (d)	1H		Least deshielded ring proton.
-CH Br	4.45 – 4.55	Singlet (s)	2H	-	Diagnostic Peak. Shifted downfield ~1.9 ppm from precursor methyl group.

Key Diagnostic:

- Disappearance of the methyl singlet at

2.55 ppm.

- Appearance of the methylene singlet at

4.45–4.55 ppm.

- Note: If the peak appears as a broad singlet or shifts significantly, check for hydrolysis (CH OH appears ~4.7-4.8 ppm depending on concentration/solvent).

## C NMR (100 MHz, CDCl<sub>3</sub>)

Position	Shift ( , ppm)	Assignment
C-4	164.5	Ipsso-carbon (attached to CH Br).
C-2	159.0	Between two nitrogens.
C-6	157.5	Adjacent to one nitrogen.
C-5	119.8	Beta to nitrogens.
-CH Br	31.5	Diagnostic Peak. Significantly upfield compared to CH -O species.

## Mass Spectrometry (MS)

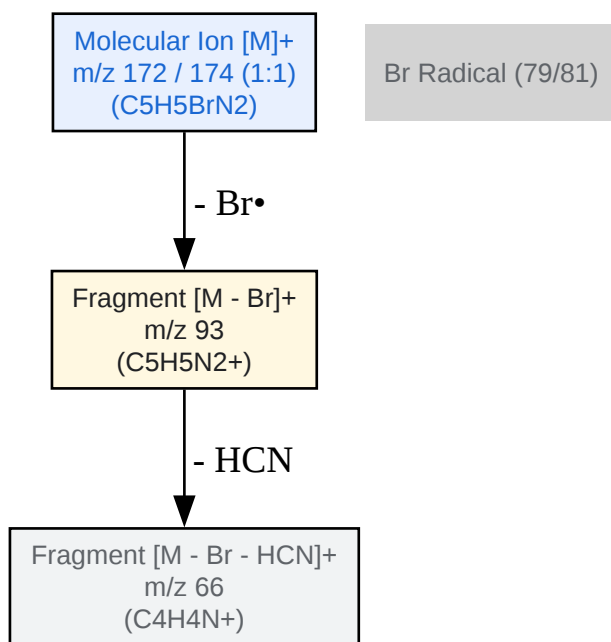
MS is crucial for verifying the presence of the bromine atom via its characteristic isotopic signature.

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ (if analyzing salt form).

Key Features:

- Molecular Ion Cluster ( $[M]$ ):
  - $m/z$  172 (Br isotope)
  - $m/z$  174 (Br isotope)
  - Intensity Ratio: 1:1 (The hallmark of a mono-brominated compound).
- Base Peak / Major Fragment:
  - $m/z$  93 ( $[M - Br]$ ): Loss of the bromine atom generates the pyrimidinyl-methyl cation (C<sub>4</sub>H<sub>4</sub>N<sub>2</sub>). This is typically the base peak (100% abundance).
- Secondary Fragmentation:
  - $m/z$  66: Loss of HCN from the pyrimidine ring (typical retro-Diels-Alder type fragmentation of pyrimidines).

## Fragmentation Pathway (DOT Diagram)



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Figure 2: Mass spectral fragmentation pathway of **4-(bromomethyl)pyrimidine**.

## Infrared Spectroscopy (IR)

IR is less specific than NMR but useful for a quick check of functional groups.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Description
3010 – 3080	C-H Stretch (Aromatic)	Weak, sharp bands characteristic of heteroaromatic rings.
2950 – 2980	C-H Stretch (Aliphatic)	Very weak (only one CH group).
1580, 1540	C=N / C=C Ring Stretch	Strong bands typical of the pyrimidine skeleton.
600 – 700	C-Br Stretch	Diagnostic. Strong absorption in the fingerprint region.

## References

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## Sources

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